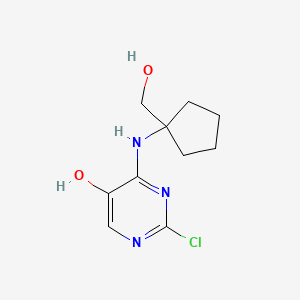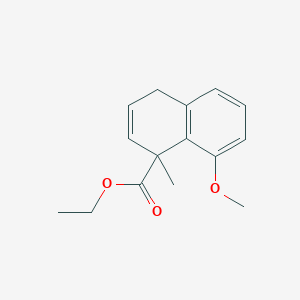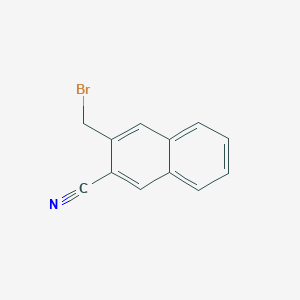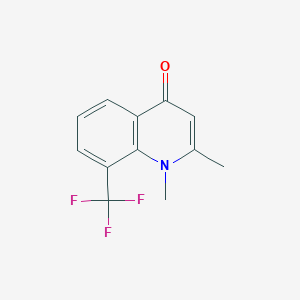
Sodium 2-methylquinoline-6-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-methylquinoline-6-sulphonate is a chemical compound with the molecular formula C10H8NNaO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methylquinoline-6-sulphonate typically involves the sulfonation of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where 2-methylquinoline is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to yield the final product. These processes are optimized for high yield and purity.
化学反応の分析
Types of Reactions: Sodium 2-methylquinoline-6-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to 2-methylquinoline.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学的研究の応用
Sodium 2-methylquinoline-6-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe in biochemical assays due to its ability to bind to specific biomolecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its biological activity.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of sodium 2-methylquinoline-6-sulphonate involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their function. The sulfonate group enhances its solubility and facilitates its interaction with polar biomolecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Sodium quinoline-6-sulphonate: Similar structure but lacks the methyl group at the 2-position.
Sodium 2-chloroquinoline-6-sulphonate: Contains a chlorine atom instead of a methyl group.
Sodium 2-methylquinoline-8-sulphonate: Sulfonate group is positioned at the 8-position instead of the 6-position.
Uniqueness: Sodium 2-methylquinoline-6-sulphonate is unique due to the presence of the methyl group at the 2-position and the sulfonate group at the 6-position. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
83848-51-5 |
|---|---|
分子式 |
C10H8NNaO3S |
分子量 |
245.23 g/mol |
IUPAC名 |
sodium;2-methylquinoline-6-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c1-7-2-3-8-6-9(15(12,13)14)4-5-10(8)11-7;/h2-6H,1H3,(H,12,13,14);/q;+1/p-1 |
InChIキー |
QYPOYQXFHWKABL-UHFFFAOYSA-M |
正規SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11868999.png)









![2-[(Z)-ethylideneamino]oxybenzo[e][1]benzofuran-1-amine](/img/structure/B11869072.png)
